丙烯酸甲酯-d6

描述

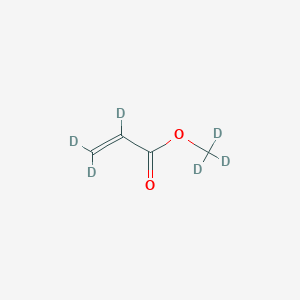

“Methyl acrylate-d6” is a non-standard isotope with the molecular formula C4D6O2 . It has an average mass of 92.126 Da and a monoisotopic mass of 92.074440 Da . It is also known by other names such as (2H)-2-Propénoate de (2H)méthyle, (2H)Methyl (2H)-2-propenoate, and (2H)Methyl (2H)prop-2-enoate . Methyl acrylate-d6 is a critical component of a wide range of applications where we are seeing a rise in market demand, from water treatment and thermoplastic products to inks, resins, and packaging materials .

Synthesis Analysis

The synthesis of (meth)acrylates, including Methyl acrylate-d6, has been studied extensively . One method involves the free radical polymerization reaction of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer, using 2,2′-azobisisobutyronitrile (AIBN) as an initiator . Another method involves the direct synthesis of acrylate monomers in heterogeneous continuous flow processes .

Molecular Structure Analysis

The molecular structure of Methyl acrylate-d6 is characterized by its molecular formula C4D6O2 . The structure, properties, spectra, suppliers, and links for Methyl Acrylate-d6 can be found on various chemical databases .

Chemical Reactions Analysis

Methyl acrylate-d6, like other acrylates, is highly reactive due to its α,β-unsaturated carboxyl structure . The global reactivity data show that incoming nucleophilic secondary amines preferentially attack the acrylic derived units acrylate and acrylamide .

Physical And Chemical Properties Analysis

Acrylates, including Methyl acrylate-d6, are important class of polymers that are rubbery, soft, and tough . They possess very diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . These materials are used in sundry applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .

科学研究应用

聚合分析

聚合动力学和结构分析:丙烯酸甲酯 (MA) 用于 Cu(0) 催化的聚合。一项研究表明,MA 在不同溶剂中的聚合显示出不同的动力学和高转化率下聚合物的活性链端 (Nguyen 等人,2012)。

光引发活性自由基聚合:另一项研究重点介绍了 MA 在光引发活性自由基聚合中的应用,创造出具有低分散性和优异端基保真性的聚合物。该工艺对一系列丙烯酸酯有效,并在材料化学中显示出在精确时空控制方面的潜力 (Anastasaki 等人,2014)。

光聚合的原位研究:MA 也在光聚合实验中进行了研究。该研究证明了光聚合的“活性”特征与特定化合物的浓度有关,提供了对受控自由基聚合过程的见解 (Wang 等人,2013)。

环境和材料科学应用

废气处理:使用生物滴滤塔处理 MA 废气方面的研究显示出优异的去除效率。这突出了 MA 在减轻有毒气体排放方面的环境应用 (Wu 等人,2016)。

机械和热物理性能:研究了 MA 在介孔二氧化硅 MCM-48 中的掺入以增强聚丙烯酸甲酯 (PMA) 的机械和热物理性能。这项研究对于材料科学领域开发增强聚合物非常重要 (Pérez 等人,2007)。

与乙烯和 α-烯烃的共聚:MA 用于与乙烯和 α-烯烃的钯催化插入共聚。这项研究对于理解生产高摩尔质量聚合物的机理至关重要 (Mecking 等人,1998)。

生物技术和化学工程应用

用于污泥脱水的无丙烯酰胺絮凝剂:一项关于 MA 共聚物在污水处理中用于污泥脱水的研究提出了一种无丙烯酰胺的替代方案,强调了其在环境工程中的应用 (Lu 等人,2014)。

水凝胶中的生物催化合成:MA 在脂肪酶催化的酯交换反应中对聚丙烯酸酯基水凝胶的生产中的作用展示了其在生物催化中的应用以及在医疗和制药工业中的潜力 (Martin 等人,1992)。

计算和理论研究

高温聚合的计算研究:对 MA 高温均聚的计算研究提供了对能量垒和速率常数的见解,这对于化学工程和聚合物科学至关重要 (Moghadam 等人,2013)。

通过核磁共振进行序列分布分析:核磁共振光谱在分析聚丙烯酸甲酯的序列分布中的应用进一步强调了 MA 在聚合物表征研究中的重要性 (Pasich 等人,2013)。

安全和危害

Methyl acrylate-d6 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause skin irritation, serious eye irritation, an allergic skin reaction, respiratory irritation, and may be toxic if inhaled . It is harmful if swallowed or in contact with skin .

未来方向

There is a growing market demand for Methyl acrylate-d6 and other acrylates . Dow, for instance, announced an investment in methyl acrylate production in the US Gulf Coast to meet this growing demand . The new 50 kiloton nameplate capacity of methyl acrylate, set to be online in the first half of 2022, will enable global growth with a focus on supplying North American demand .

属性

IUPAC Name |

trideuteriomethyl 2,3,3-trideuterioprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3/i1D2,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPJBEWLBFYGME-QNYGJALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)OC([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl acrylate-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)